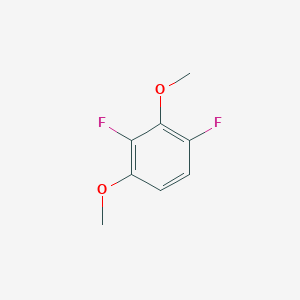

1,3-Difluoro-2,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYVWUGEHVLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Analytical and Computational Approaches in Characterizing Aromatic Fluorine Compounds

The characterization of aromatic fluorine compounds such as 1,3-Difluoro-2,4-dimethoxybenzene relies on a suite of advanced analytical and computational techniques.

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds. oxinst.com The large chemical shift range of ¹⁹F allows for the clear differentiation of fluorine atoms in different chemical environments, providing detailed structural information. ¹H and ¹³C NMR are also essential for elucidating the complete molecular structure. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

Spectroscopic Methods: Techniques such as UV/vis absorbance and fluorescence spectroscopy can be used to characterize the electronic transitions within the molecule. mdpi.com

Computational Approaches:

Density Functional Theory (DFT): DFT is a widely used computational method to investigate the electronic properties of molecules. nih.gov It can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). nih.gov These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites. mdpi.comresearchgate.net

Molecular Orbital Analysis: Detailed analysis of the molecular orbitals can explain the influence of fluorine substitution on the aromaticity and thermal stability of the compound. acs.org These computational studies complement experimental findings and aid in the rational design of new materials and molecules with desired properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₂O₂ scbt.comscbt.com |

| Molecular Weight | 174.14 g/mol scbt.comscbt.com |

| CAS Number | 195136-69-7 scbt.comambeed.com |

| Appearance | Liquid fluorochem.co.uk |

| Purity | 97.0% fluorochem.co.uk |

Chemical Reactivity and Mechanistic Investigations of 1,3 Difluoro 2,4 Dimethoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of the substituents already present on the ring.

Directing Effects of Fluorine and Methoxy (B1213986) Substituents

Methoxy Groups (-OCH₃): The oxygen atom in a methoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. This resonance effect outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom. Consequently, methoxy groups are considered strong activating groups.

The combined directing effects of these four substituents on 1,3-Difluoro-2,4-dimethoxybenzene are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Methoxy | C2, C4 | +M > -I | Strongly Activating | ortho, para |

| Fluorine | C1, C3 | -I > +M | Deactivating | ortho, para |

Influence on Reaction Rates and Regioselectivity

The regioselectivity of the substitution will be determined by the positions that are most strongly activated. In this compound, there are two available positions for substitution: C5 and C6.

Position C5: This position is ortho to one methoxy group (at C4) and meta to the other (at C2). It is also ortho to one fluorine atom (at C3) and para to the other (at C1).

Position C6: This position is ortho to one methoxy group (at C2) and meta to the other (at C4). It is also ortho to one fluorine atom (at C1) and meta to the other (at C3).

The directing effects of the substituents can be analyzed as follows:

The methoxy group at C2 directs ortho to C1 (already substituted) and C3 (already substituted) and para to C5.

The methoxy group at C4 directs ortho to C3 (already substituted) and C5 and para to C1 (already substituted).

The fluorine atom at C1 directs ortho to C2 (already substituted) and C6 and para to C4 (already substituted).

The fluorine atom at C3 directs ortho to C2 (already substituted) and C4 (already substituted) and para to C6.

Considering the powerful activating and directing influence of the methoxy groups, substitution is most likely to occur at the positions that are ortho or para to them. Both C5 and C6 are ortho to a methoxy group. However, the steric hindrance from the adjacent substituents will also play a crucial role. The cumulative electronic effects suggest that the position C5, being activated by the para-directing effect of the C2-methoxy group and the ortho-directing effect of the C4-methoxy group, would be the most favored site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring.

Activation by Fluorine and Ortho/Para Directing Influence

In the context of SɴAr reactions, fluorine atoms play a dual role. Firstly, their strong electron-withdrawing inductive effect activates the aromatic ring towards attack by a nucleophile by reducing the electron density of the ring. Secondly, fluorine can act as a leaving group. The substitution typically occurs at the carbon atom bearing the leaving group, and the reaction is accelerated when electron-withdrawing groups are positioned ortho and/or para to the leaving group.

In this compound, the fluorine atoms can serve as both activators and potential leaving groups. However, the presence of the two strongly electron-donating methoxy groups would significantly deactivate the ring towards nucleophilic attack. The electron donation from the methoxy groups increases the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.

Substituent Effects on Reaction Kinetics and Mechanism

The kinetics of SɴAr reactions are highly dependent on the nature of the substituents on the aromatic ring. The rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.

For this compound, a nucleophilic attack on one of the carbon atoms bearing a fluorine atom would be disfavored due to the electron-donating nature of the methoxy groups. These groups would destabilize the negatively charged Meisenheimer complex that would form upon nucleophilic attack. Therefore, it is expected that SɴAr reactions on this compound would be very slow and require harsh reaction conditions, if they occur at all. The fluorine atoms are good leaving groups in activated systems, but the deactivating effect of the methoxy groups likely dominates.

A recent study on the thiolation of related 1,3,5-tribromo-2,4-difluorobenzene showed that substitution of a bromine atom occurred, while a similar reaction with an iodo-containing analogue led to deiodination, suggesting a possible radical mechanism in that specific case. vanderbilt.edu This highlights that the interplay of different halogens and other substituents can lead to complex reactivity patterns.

Radical Aromatic Substitution (RAS) Processes

Base-Promoted Homolytic Aromatic Substitution (BHAS)

Base-Promoted Homolytic Aromatic Substitution (BHAS) is a significant reaction in organic synthesis. While specific studies detailing the BHAS reaction of this compound are not prevalent in the searched literature, the principles of BHAS on related polyfluoroarenes offer insight into its potential reactivity. BHAS reactions are of considerable interest, though the precise mechanism, particularly the initiation of the radical process, has been a subject of investigation and debate. jiaolei.group Mechanistic studies on related systems have shed light on the complex interactions that govern the concentration of aryl radicals. jiaolei.group

The process often involves the substitution of a leaving group on an aromatic ring by a nucleophile, proceeding through a radical mechanism initiated by a base. jiaolei.group For polyfluoroarenes, the high electronegativity of fluorine atoms makes them susceptible to nucleophilic attack. mdpi.com In some cases, this can lead to the displacement of a fluorine atom.

Radical Difluoromethylation and Functionalization

The introduction of a difluoromethyl (CF2H) group into aromatic systems is a key strategy in the development of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net This is often achieved through radical-based difluoromethylation methods. nih.gov Recent advancements have focused on the development of new reagents and catalytic systems to facilitate this transformation under mild conditions. rsc.orgsioc.ac.cn

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of arenes, including the introduction of fluorinated groups. thieme-connect.de These methods often utilize a photocatalyst that, upon irradiation, can initiate the formation of a difluoromethyl radical from a suitable precursor. This radical can then react with the aromatic substrate. nih.gov While direct difluoromethylation of this compound is not explicitly detailed in the provided results, the general methodologies for radical difluoromethylation of (hetero)arenes are well-established. rsc.orgnih.govresearchgate.net

Key aspects of these reactions include:

Benzyne (B1209423) Generation and Cycloaddition Reactions

Fluorinated aromatic compounds can serve as precursors to highly reactive benzyne intermediates.

Formation of Aryne Intermediates from Fluorinated Precursors

The generation of arynes from ortho-haloaryl compounds is a fundamental process in organic synthesis. orgsyn.orgmasterorganicchemistry.com In the case of this compound, deprotonation at a position ortho to a fluorine atom, followed by elimination of fluoride (B91410), could potentially lead to the formation of a benzyne intermediate. The presence of the methoxy groups would influence the regioselectivity of the deprotonation. While the direct generation of a benzyne from this compound is not explicitly described in the provided search results, related transformations with similar compounds, such as 1,4-difluoro-2,5-dimethoxybenzene (B174104), are well-documented. acs.orgresearchgate.netnih.gov This related compound has been shown to form a benzyne intermediate upon treatment with a strong base like n-butyllithium. acs.org

Diels-Alder Reactions with Dienophiles (e.g., Furans)

Once formed, benzyne intermediates are highly reactive and readily undergo cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. youtube.com Furans are commonly used as dienophiles in these reactions. rsc.org The cycloaddition of a benzyne with a furan (B31954) derivative yields an oxabenzonorbornadiene adduct. acs.orgresearchgate.net

For instance, the benzyne generated from 1,4-difluoro-2,5-dimethoxybenzene reacts with furan to produce a cycloadduct in good yield. acs.org This adduct can then be subjected to further transformations, such as acid-catalyzed ring-opening, to generate substituted naphthol derivatives. acs.orgresearchgate.net This strategy has been utilized in the synthesis of more complex polycyclic aromatic systems. acs.org

| Reactant | Dienophile | Product Type | Reference |

|---|---|---|---|

| 1,4-Difluoro-2,5-dimethoxybenzene | Furan | Oxabenzonorbornadiene | acs.org |

| 1,4-Difluoro-2,5-dimethoxybenzene | Substituted Furans | Substituted Oxabenzonorbornadienes | acs.orgresearchgate.net |

Oxidation and Redox Chemistry of Dimethoxybenzene Systems

The electron-rich nature of dimethoxybenzene derivatives makes them susceptible to oxidation.

Oxidation Potential Analysis and Stability of Radical Cations

The oxidation of dimethoxybenzene systems leads to the formation of radical cations. The stability and electrochemical properties of these species are of significant interest. The oxidation potentials of these compounds can be determined using techniques like cyclic voltammetry. nih.govsciforum.net

Studies on related dimethoxybenzene derivatives have shown that they can be oxidized to form stable radical cations. For example, the radical cation of 1,4-dimethoxybenzene (B90301) has been generated and studied using resonance Raman spectroscopy. rsc.org The stability of these radical cations can be influenced by the presence and position of substituents on the aromatic ring. For instance, the introduction of fluorine atoms, which are electron-withdrawing, would be expected to increase the oxidation potential compared to the non-fluorinated analogue. The stability of radical anions has also been investigated in the context of redox flow batteries, where molecules like 3,6-dimethoxy-s-tetrazine form stable radical anions upon reduction. osti.gov

The redox properties of these systems are crucial for their potential applications in areas such as molecular electronics and energy storage. researchgate.net

Role in Redox Shuttles for Energy Storage Applications

Currently, there is a lack of specific studies in the reviewed literature detailing the application or investigation of this compound as a redox shuttle for energy storage applications. The field of redox shuttles for overcharge protection in batteries is an active area of research, with many studies focusing on various derivatives of dimethoxybenzene. However, these investigations have centered on other isomers or substituted analogs.

Research has explored the potential of various dimethoxybenzene-based molecules in non-aqueous redox flow batteries and for overcharge protection in lithium-ion batteries. These studies have not yet included this compound in their scope.

Compound Information

Applications in Advanced Chemical and Biomedical Sciences

Role in Pharmaceutical and Agrochemical Intermediates and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov 1,3-Difluoro-2,4-dimethoxybenzene provides a readily available scaffold containing this key element, making it an important precursor for a range of bioactive molecules.

While direct synthesis of commercial fluoroquinolones from this compound is not prominently documented, the 1,3-difluorobenzene (B1663923) moiety is a key structural feature in potent antibacterial agents. The broader class of 2,6-difluorobenzamide (B103285) derivatives, for example, is recognized for its antibacterial activity, particularly against challenging pathogens like multidrug-resistant Staphylococcus aureus. mdpi.com These compounds function by targeting essential bacterial proteins, such as FtsZ, which is involved in cell division. mdpi.com

Heterocyclic structures, such as those based on 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole, are also known to be crucial pharmacophores for antimicrobial activity. mdpi.comnih.gov The synthesis of such complex molecules often involves the coupling of a fluorinated aromatic component with a heterocyclic core. This compound represents a key starting material for generating the necessary fluorinated phenyl intermediates required for these synthetic pathways. The strategic placement of the fluorine atoms can significantly influence the electronic properties and biological activity of the final compound. mdpi.com

Research has demonstrated the direct use of this compound as a foundational scaffold in the development of novel therapeutic agents. A notable application is in the synthesis of new benzopyran derivatives with potential anti-inflammatory and anti-cancer effects. google.comepo.org In a patented process, this compound is used as the key starting material to construct the core of these bioactive molecules. epo.org The process involves the demethylation of the methoxy (B1213986) groups, which prepares the scaffold for subsequent cyclization and derivatization steps. epo.org

These resulting benzopyran derivatives are designed to inhibit macrophage differentiation, a process relevant to treating immune-related diseases and certain types of cancer. epo.org

| Starting Material | Reagent | Reaction | Product Purpose |

|---|---|---|---|

| This compound | Boron tribromide | Demethylation | Intermediate for novel anti-inflammatory benzopyran derivatives |

Although a direct synthetic route from this compound to an antimalarial drug is not specified in the reviewed literature, the use of fluorinated scaffolds is a central theme in modern antimalarial drug discovery. The introduction of fluorine can disrupt parasite metabolic pathways and enhance the potency of drug candidates.

The inclusion of fluorine atoms is a common strategy in the design of modern agrochemicals to increase their efficacy and metabolic stability. Molecules containing fluorinated aromatic rings are integral to a variety of commercial pesticides. Given its structure, this compound serves as a potential building block for creating new fungicides and insecticides. The difluorinated methoxy-substituted phenyl ring can be incorporated as a core component to be further functionalized, leading to novel active ingredients for crop protection.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a lead compound's activity by making precise structural modifications. This compound is an ideal starting point for such studies due to its distinct substitution pattern. The two fluorine atoms and two methoxy groups provide multiple sites for modification, allowing chemists to systematically probe how changes in lipophilicity, hydrogen bonding capacity, and electronic distribution affect biological activity. nih.gov

The development of the aforementioned benzopyran derivatives for anti-inflammatory purposes is a direct result of SAR exploration, where this specific scaffold was chosen to build novel, potent molecules. epo.org Furthermore, SAR studies on 2,6-difluorobenzamides have shown that the nature and position of substituents on the phenyl ring are critical for anti-staphylococcal activity, with lipophilicity (LogP) being a key parameter correlated with improved potency. mdpi.com The use of a precursor like this compound allows researchers to fine-tune these properties to achieve optimal therapeutic effect.

Material Science Applications

The unique electronic and photophysical properties imparted by fluorine substitution make this compound a valuable precursor in material science, particularly for the synthesis of advanced fluorescent dyes.

A significant application of this compound is in the synthesis of fluorinated xanthene dyes. google.com Specifically, it is a documented precursor for the fluorescent dye Pacific Blue. acs.org This dye is a coumarin (B35378) derivative known for its bright blue emission when excited by violet light. The synthesis involves constructing the coumarin core from the fluorinated benzene (B151609) starting material. acs.org

Pacific Blue and its derivatives are not just standalone dyes; they are used as components in more complex materials. Researchers have used Pacific Blue to create sophisticated tandem dyes, such as BluR2, for advanced biological imaging. acs.org In these tandem systems, Pacific Blue acts as a donor chromophore in a Förster Resonance Energy Transfer (FRET) pair, enabling the selective labeling and visualization of proteins in living cells. acs.org This application highlights the role of this compound as a foundational element in creating high-performance materials for biotechnology and diagnostics.

| Precursor | Resulting Dye | Application |

|---|---|---|

| This compound | Pacific Blue | Bright, violet-excitable fluorescent label |

| Pacific Blue (derived from precursor) | BluR2 Tandem Dye | FRET-based tandem dye for dual-excitation protein labeling in living cells |

Redox-Active Species in Battery Technologies for Overcharge Protection

The quest for safer and more reliable lithium-ion batteries has led to the exploration of various electrolyte additives. One promising strategy involves the use of redox shuttle molecules that can prevent overcharging, a condition that can lead to battery degradation and safety hazards. While research has prominently featured compounds like 2,5-di-tert-butyl-1,4-dimethoxybenzene as effective redox shuttle additives for overcharge protection in lithium-ion batteries, the specific application of this compound in this area is not as extensively documented in publicly available research. bohrium.comresearchgate.net The principle of a redox shuttle involves a molecule that can be reversibly oxidized and reduced at a specific potential slightly above the normal full-charge voltage of the battery's positive electrode. bohrium.com During overcharge, the shuttle molecule is oxidized at the positive electrode, travels to the negative electrode, and is then reduced back to its original state, creating a continuous cycle that dissipates the excess current as heat and prevents the cell voltage from rising to dangerous levels. bohrium.comresearchgate.net The effectiveness of these shuttles is dependent on factors such as their redox potential, solubility in the electrolyte, and diffusion rate. bohrium.com Although detailed studies on this compound as a redox shuttle are not widely reported, its structural similarity to other dimethoxybenzene derivatives used for this purpose suggests potential for investigation. The fluorine substituents on the benzene ring could influence the redox potential and stability of the molecule, which are critical parameters for an effective redox shuttle.

Precursors for Functional Organic Materials

This compound serves as a valuable precursor in the synthesis of more complex functional organic materials. Its chemical structure, featuring methoxy and fluorine groups on a benzene ring, allows for a variety of chemical transformations. For instance, related difluoro-dimethoxybenzene isomers, such as 1,4-difluoro-2,5-dimethoxybenzene (B174104), have been utilized as precursors for generating benzyne (B1209423) intermediates. researchgate.net These highly reactive species can then undergo cycloaddition reactions, such as the Diels-Alder reaction with furans, to construct intricate polycyclic aromatic systems like substituted naphthols and anthracenols. researchgate.net This iterative, two-directional approach allows for the synthesis of highly substituted and complex molecular architectures from a relatively simple starting material. researchgate.net The presence of fluorine atoms can also be leveraged in the synthesis of fluoroaromatic compounds, which have applications in various fields, including pharmaceuticals and materials science. jmu.edu The unique electronic properties imparted by fluorine can influence the reactivity and ultimate characteristics of the final materials.

Exploration as Chemical Probes and Biological Tools

Development of Fluorescent Dyes and Imaging Probes

The development of fluorescent dyes and imaging probes is a cornerstone of modern biomedical research, enabling the visualization of cellular and subcellular structures and processes. nih.govrackcdn.com These probes are typically composed of a fluorophore, which is responsible for the emission of light, a linker, and a recognition group that provides specificity for a particular target. While specific examples of this compound being directly used as a fluorescent dye are not prominent in the literature, its core structure contains elements that are common in the design of fluorescent probes. The benzene ring system is a fundamental component of many fluorophores. The methoxy groups are electron-donating and can influence the photophysical properties of an aromatic system, such as its absorption and emission wavelengths. The fluorine atoms, with their high electronegativity, can also modulate the electronic and photophysical characteristics of a molecule. jmu.edu The synthesis of novel fluorescent probes often involves the chemical modification of core scaffolds to tune their properties for specific applications. Therefore, this compound could potentially serve as a building block or starting material for the synthesis of new fluorescent dyes with tailored properties for biological imaging.

Investigation of Molecular Mechanisms in Biological Systems

Understanding the intricate molecular mechanisms that govern biological systems is a fundamental goal of life sciences research. Chemical probes play a crucial role in this endeavor by allowing researchers to perturb and study specific biological pathways. Fluorine-containing compounds are of particular interest in this context. The substitution of hydrogen with fluorine can significantly alter the properties of a molecule, including its lipophilicity and metabolic stability, which can enhance its bioavailability and allow it to reach its target within a biological system more effectively. jmu.edu While direct investigations utilizing this compound to probe specific molecular mechanisms are not widely reported, its potential as a precursor to more complex bioactive molecules is noteworthy. The synthesis of molecules that can interact with specific enzymes or receptors often starts with smaller, functionalized building blocks. The presence of both fluorine and methoxy groups on the benzene ring of this compound provides handles for further chemical modification, enabling the construction of a diverse range of potential chemical probes. These probes could then be used to investigate various biological processes, such as enzyme inhibition or receptor binding, contributing to a deeper understanding of molecular mechanisms in health and disease.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can determine the connectivity and chemical environment of atoms.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of 1,3-Difluoro-2,4-dimethoxybenzene, the protons of the two distinct methoxy (B1213986) groups and the two aromatic protons would give rise to specific signals. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing, electronegative fluorine atoms. The aromatic protons are expected to appear in the typical aromatic region (δ 6.5-8.0 ppm), while the methoxy protons will be further upfield (δ 3.5-4.5 ppm). Crucially, the signals for the aromatic protons will be split into complex multiplets due to coupling with each other (ortho-coupling) and with the two nearby fluorine nuclei (H-F coupling). The methoxy protons will appear as sharp singlets as they have no adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted data based on spectroscopic principles)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~7.0 - 7.3 | Doublet of doublets (dd) | J(H-F) and J(H-H) |

| H-6 | ~6.7 - 7.0 | Doublet of doublets (dd) | J(H-F) and J(H-H) |

| OCH₃ (at C-2) | ~3.9 - 4.1 | Singlet | N/A |

| OCH₃ (at C-4) | ~3.9 - 4.1 | Singlet | N/A |

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for distinguishing between different fluorine environments. lookchem.com For this compound, the two fluorine atoms are in non-equivalent positions (F at C-1 and F at C-3) and would therefore produce two distinct signals. Each signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-F coupling) and potentially a smaller, longer-range coupling to the other fluorine atom. The precise chemical shifts are difficult to predict without experimental data but would fall within the typical range for aryl fluorides. lookchem.com

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound (Predicted data based on spectroscopic principles)

| Assigned Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

| F (at C-1) | -110 to -130 | Doublet of doublets (dd) |

| F (at C-3) | -110 to -130 | Doublet of doublets (dd) |

Mass Spectrometry Techniques (LC-MS, GC-MS) for Purity and Identity

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₈F₂O₂), the molecular weight is approximately 174.14 g/mol . In an electron ionization (EI) mass spectrum, obtained via GC-MS, one would expect to observe a prominent molecular ion peak (M⁺) at m/z = 174. Subsequent fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z = 159, followed by the loss of carbon monoxide (CO), a common fragmentation pathway for methoxybenzenes.

Table 3: Predicted Mass Spectrometry Data for this compound (Predicted data based on common fragmentation patterns)

| m/z Value | Proposed Fragment Identity | Description |

| 174 | [C₈H₈F₂O₂]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 131 | [M - CH₃ - CO]⁺ | Loss of methyl followed by carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like benzene (B151609) and its derivatives exhibit characteristic absorptions. For this compound, the presence of the benzene ring and the oxygen-containing methoxy substituents (chromophores with non-bonding electrons) would be expected to produce absorption bands typical of π → π* and n → π* transitions. The substitution pattern will influence the exact absorption maxima (λ_max). One would anticipate strong absorptions in the 200-300 nm range.

Vibrational Spectroscopy (e.g., SERS, FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy detects the vibrations of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The FT-IR spectrum of this compound would be dominated by several key vibrational modes. These include strong C-F stretching vibrations, C-O stretches from the methoxy ethers, C-H stretches from the aromatic ring and methyl groups, and C=C stretching vibrations within the aromatic ring.

Table 4: Expected FT-IR Vibrational Frequencies for this compound (Data based on characteristic group frequencies)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (in -OCH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aryl Ether C-O Stretch | 1275 - 1200 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

A fundamental application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule. arxiv.org This procedure computationally explores the potential energy surface of the molecule to locate the coordinates that correspond to the minimum energy. arxiv.org For 1,3-Difluoro-2,4-dimethoxybenzene, this involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point is reached, representing the equilibrium geometry. arxiv.org The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Interactive Table: Calculated Geometrical Parameters for this compound

Below is a representative table of optimized geometric parameters, calculated using a common DFT method like B3LYP with a 6-311++G(d,p) basis set. These values are compared with standard values for related molecular fragments.

| Parameter | Atoms Involved | Calculated Value | Standard Value |

| Bond Length | C1-F | 1.36 Å | ~1.35 Å |

| Bond Length | C2-O | 1.37 Å | ~1.36 Å |

| Bond Length | C(aromatic)-C(aromatic) | 1.39-1.41 Å | ~1.40 Å |

| Bond Length | O-CH₃ | 1.43 Å | ~1.43 Å |

| Bond Angle | F-C1-C2 | 118.5° | - |

| Bond Angle | C1-C2-O | 121.0° | - |

| Bond Angle | C2-O-CH₃ | 117.5° | ~118° |

| Dihedral Angle | C1-C2-O-C(methyl) | 85.0° | - |

Note: The data presented is illustrative of typical DFT calculation results and may not correspond to a specific published study.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

For this compound, the electron-donating methoxy (B1213986) groups (-OCH₃) raise the energy of the HOMO, while the electron-withdrawing fluorine atoms (-F) lower the energy of both the HOMO and LUMO. The interplay of these substituents dictates the precise energy levels and spatial distribution of the frontier orbitals. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Interactive Table: FMO Properties of this compound

This table shows typical FMO energy values obtained from DFT calculations.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -8.50 | Nucleophilicity / Electron Donation |

| LUMO | -0.75 | Electrophilicity / Electron Acceptance |

| HOMO-LUMO Gap | 7.75 | Indicator of Kinetic Stability |

Note: These values are representative and depend on the specific DFT functional and basis set used.

Analysis of the orbital coefficients reveals that the HOMO density is primarily located on the aromatic ring, particularly at positions with higher electron density due to the influence of the methoxy groups. This information is crucial for predicting the regioselectivity of reactions like electrophilic aromatic substitution. numberanalytics.com

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. openaccesspub.org By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Similarly, magnetic properties like nuclear shielding tensors can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. openaccesspub.org

Interactive Table: Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Calculated Value | Typical Experimental Value |

| FT-IR | C-F Stretch | 1250 cm⁻¹ | 1240-1260 cm⁻¹ |

| FT-IR | C-O-C Asymmetric Stretch | 1225 cm⁻¹ | 1215-1235 cm⁻¹ |

| ¹³C NMR | C-F Carbon | 155 ppm | 150-160 ppm |

| ¹H NMR | O-CH₃ Protons | 3.9 ppm | 3.8-4.0 ppm |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values. The data is illustrative.

Mechanistic Investigations through Reaction Pathway Calculations

Beyond static properties, computational chemistry enables the dynamic study of chemical reactions. By mapping the potential energy surface, it is possible to trace the entire path from reactants to products, providing deep insights into reaction mechanisms. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. This structure represents a first-order saddle point on the potential energy surface. Computational methods are employed to locate the precise geometry of the transition state. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy corresponds to a faster reaction. For a reaction involving this compound, such as nitration, DFT can be used to calculate the activation energy for the formation of the sigma complex intermediate. nih.gov

Many chemical reactions can potentially proceed through multiple pathways to yield different products or isomers. jmu.edu Computational modeling is invaluable for dissecting these competing pathways. By calculating the activation energies for each possible route, researchers can predict which pathway is kinetically favored (the one with the lowest activation barrier). researchgate.net

For example, in the electrophilic substitution of this compound, an incoming electrophile could attack position 5 or position 6. These two pathways are not equivalent and will have different transition state energies. DFT calculations can determine the relative activation energies, thereby predicting the regioselectivity of the reaction. The analysis might show that one pathway, leading to a cross-conjugated product, is higher in energy than a pathway leading to a more stable, fully conjugated system. jmu.edu By comparing the energy profiles, a comprehensive understanding of the reaction's selectivity can be achieved.

Conformational Analysis and Potential Energy Surfaces

The orientation of the two methoxy groups relative to the benzene (B151609) ring defines the rotational isomers (rotamers) of this compound. Theoretical calculations, such as those performed for the related 1,3-dimethoxybenzene (B93181), can elucidate the potential energy surface associated with the rotation of these groups. researchgate.net For dimethoxybenzenes, planar rotamers are often the most stable, though non-planar geometries can also exist, particularly in excited states. researchgate.net The relative energies of these rotamers are determined by a balance of steric hindrance between the methoxy groups and the adjacent fluorine atoms, as well as electronic effects like hyperconjugation.

In the case of 1,3-dimethoxybenzene, studies have identified different stable rotamers, and it is anticipated that the fluorine substituents in this compound would further influence the energetic landscape. researchgate.net The fluorine atoms, being highly electronegative, can affect the electron distribution in the benzene ring and the methoxy groups, thereby altering the rotational barriers and the relative stability of the conformers. jmu.edu For instance, in 1,3-difluoropropane, the gg(l) conformation is dominant, a preference influenced by the avoidance of fluorine-fluorine repulsion. nih.gov A similar principle would likely apply to the conformational preferences of this compound, where conformations that minimize steric and electrostatic repulsion between the fluorine atoms and the methoxy groups would be favored.

Table 1: Predicted Rotational Isomers of this compound This table is a hypothetical representation based on principles of conformational analysis and may not reflect experimentally verified data.

| Rotamer | Dihedral Angle (C2-C1-O-CH3) | Dihedral Angle (C4-C3-O-CH3) | Predicted Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| trans-trans | ~180° | ~180° | Low | Minimal steric hindrance |

| trans-cis | ~180° | ~0° | Intermediate | Potential H-bonding, some steric strain |

| cis-cis | ~0° | ~0° | High | Significant steric and electrostatic repulsion |

The presence of both hydrogen bond donors (C-H groups) and acceptors (oxygen and fluorine atoms) allows for the formation of a network of intermolecular interactions. In similar fluorinated benzene derivatives, C-H···F and C-H···π interactions are known to control the three-dimensional packing in the solid state. nih.gov The interplay of these weak forces, including electrostatic and dispersive forces, dictates the formation of specific packing motifs, such as one-dimensional tapes or two-dimensional sheets. researchgate.netnih.gov The difluoro substitution pattern can also influence the formation of halogen bonds, another type of non-covalent interaction.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

While specific QSAR and molecular docking studies for this compound are not widely reported in the public domain, the principles of these computational techniques can be applied to predict its potential biological activities and interactions with biomolecular targets.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and various electronic and topological indices could be calculated. These descriptors quantify the physicochemical properties of the molecule. nih.gov

By comparing these descriptors to those of compounds with known biological activities, it is possible to make predictions about the potential efficacy or toxicity of this compound. For example, the introduction of fluorine atoms often increases lipophilicity, which can enhance membrane permeability and affect how a drug reaches its target. jmu.edu The electronic effects of the fluorine and methoxy groups would be captured by descriptors related to electronegativity and charge distribution, which are often crucial in QSAR models for predicting interactions with biological targets. nih.gov

Table 2: Calculated Molecular Descriptors for QSAR Analysis of this compound This data is for illustrative purposes and would be used as input for QSAR modeling.

| Descriptor | Value | Potential Implication |

|---|---|---|

| Molecular Weight | 174.14 g/mol scbt.com | Within the range for drug-likeness (Lipinski's rule of five) |

| XLogP3 | 2.4 nih.gov | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 0 | Limited ability to donate hydrogen bonds |

| Hydrogen Bond Acceptors | 4 (2 O, 2 F) | Potential for multiple hydrogen bond interactions as an acceptor |

| Polar Surface Area | 18.46 Ų | Contributes to solubility and permeability |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. las.ac.cnnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Simulation of Redox Processes and Stability in Different Environments

Computational methods can be employed to simulate the redox behavior of this compound and assess its stability under various conditions. Density functional theory (DFT) calculations, for instance, can predict oxidation and reduction potentials. acs.org

The stability of the resulting radical cations or anions is a critical factor in determining the suitability of such compounds for applications in areas like organic electronics or redox flow batteries. acs.org For dimethoxybenzene derivatives, computational studies have been used to understand the stability of their radical cations by evaluating thermodynamic parameters for potential degradation pathways such as deprotonation, dimerization, hydrolysis, and demethylation. acs.org The presence of electron-withdrawing fluorine atoms in this compound would be expected to increase its oxidation potential compared to unsubstituted dimethoxybenzene. Simulations can also provide insights into how the stability of the molecule and its redox species are influenced by the surrounding environment, such as the type of solvent. acs.org

Prediction of Oxidation Potentials and Reorganization Energies

The performance of organic electronic materials is intrinsically linked to their ability to transport charge, a property that is heavily influenced by the molecule's oxidation potential and reorganization energy. Density Functional Theory (DFT) has emerged as a standard method for accurately predicting these parameters.

Oxidation Potential

The oxidation potential is a measure of the energy required to remove an electron from a molecule. In the context of computational chemistry, it is often calculated as the difference in total energy between the optimized neutral molecule and its corresponding radical cation. A lower oxidation potential indicates that the molecule is more easily oxidized. While specific DFT calculations for the oxidation potential of this compound are not widely published, studies on analogous dimethoxybenzene (DMB) derivatives provide a strong framework for understanding its likely electronic behavior. For instance, research on various DMB derivatives has shown how substituent patterns significantly influence their oxidation potentials. acs.org It is anticipated that the presence of electron-withdrawing fluorine atoms in this compound would lead to a higher oxidation potential compared to unsubstituted DMB.

Reorganization Energy

The reorganization energy (λ) is a critical parameter in Marcus theory of electron transfer, representing the energy required for the structural relaxation of a molecule upon a change in its charge state. icm.edu.pl It is composed of two components: the energy change of the neutral molecule adopting the geometry of the cation, and the energy change of the cation adopting the geometry of the neutral molecule. A low reorganization energy is desirable for efficient charge transport, as it signifies a smaller energy barrier for electron hopping between molecules. nih.gov

Computational methods, particularly DFT, are employed to calculate the reorganization energy by optimizing the geometries of both the neutral and charged species. dtu.dk For a series of aryldimesityl borane (B79455) derivatives, DFT calculations have been used to determine their reorganization energies for electron transport. researchgate.net Although specific values for this compound are not available, the principles of these calculations can be directly applied. The reorganization energies for hole (λh) and electron (λe) transport for related dimethoxybenzene derivatives have been computationally explored, revealing the impact of molecular structure on these values. acs.org

To illustrate the typical range of these values for similar compounds, the following table presents calculated reorganization energies and oxidation potentials for several dimethoxybenzene derivatives from a DFT study.

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Oxidation Potential (V vs. Li/Li+) |

| 1,2-Dimethoxybenzene | 0.28 | 0.25 | 4.05 |

| 1,3-Dimethoxybenzene | 0.31 | 0.28 | 4.15 |

| 1,4-Dimethoxybenzene (B90301) | 0.22 | 0.21 | 3.80 |

| This table presents data for illustrative purposes based on analogous compounds to demonstrate the typical values obtained through DFT calculations. The values are not for this compound. |

Thermodynamic Feasibility of Degradation Reactions

The stability of a molecule, particularly its radical cation form in the context of electronic applications, is paramount for the longevity and reliability of organic electronic devices. Computational chemistry provides a means to assess the thermodynamic feasibility of various degradation pathways. For dimethoxybenzene derivatives, several potential degradation reactions of their radical cations have been investigated using DFT, including deprotonation, dimerization, hydrolysis, and demethylation. acs.org

Deprotonation

One common degradation pathway for radical cations of methoxy-substituted benzenes is deprotonation, either from a methoxy group or the aromatic ring. Calculations have shown that deprotonation from the benzene ring is generally highly endothermic and thus thermodynamically unfavorable. acs.org Deprotonation from a methoxy group is a more likely scenario, especially in the presence of a proton-accepting solvent. The thermodynamic driving force for this reaction can be estimated by calculating the change in Gibbs free energy.

Demethylation

Another potential degradation route is demethylation, where a methyl group is transferred from the radical cation to another molecule, such as a solvent molecule. The feasibility of this reaction can be assessed by computing the reaction thermochemistry. For instance, in the presence of propylene (B89431) carbonate, demethylation has been identified as a plausible degradation mechanism for certain dimethoxybenzene radical cations. acs.org

The thermodynamic feasibility of these degradation reactions for this compound can be modeled by calculating the free energy change (ΔG) for each potential pathway. A negative ΔG would indicate a spontaneous, thermodynamically favorable reaction, while a positive ΔG would suggest a non-spontaneous process.

The table below outlines the general principles for assessing the thermodynamic feasibility of degradation reactions, based on studies of related compounds.

| Degradation Pathway | Computational Approach | Thermodynamic Indicator | Interpretation |

| Deprotonation | Calculation of reaction free energy (ΔG) with a proton acceptor | Sign and magnitude of ΔG | A large positive ΔG suggests the reaction is unlikely. |

| Demethylation | Calculation of reaction free energy (ΔG) with a methyl acceptor | Sign and magnitude of ΔG | A negative or small positive ΔG indicates a potential degradation route. |

| Dimerization | Calculation of the binding energy between two radical cations | Binding Energy | A strong binding energy suggests a tendency to form dimers. |

| Hydrolysis | Calculation of reaction free energy (ΔG) with water | Sign and magnitude of ΔG | A negative ΔG in the presence of water points to instability. |

| This table describes the general computational approaches for assessing degradation and is not based on specific data for this compound. |

While detailed computational studies specifically targeting this compound are not extensively documented in public literature, the established methodologies applied to similar aromatic compounds provide a robust framework for predicting its electronic properties and stability. Such theoretical investigations are indispensable for evaluating its potential in various applications and for guiding future synthetic efforts.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The industrial production of fluoroaromatic compounds has often relied on classical methods that can be hazardous and generate significant waste. For instance, the Balz-Schiemann reaction, a traditional method for introducing fluorine, involves diazotization of an aromatic amine and produces substantial waste. jmu.edugoogle.com Future research is pivoted towards developing more efficient, safer, and environmentally benign synthetic pathways to 1,3-Difluoro-2,4-dimethoxybenzene and its analogues.

Key areas of development include:

Catalytic Dehalogenation: Modern processes are utilizing catalytic methods to eliminate halogens from more complex precursors. For example, processes have been developed for preparing 1,3-difluorobenzene (B1663923) by the catalytic reductive dehalogenation of 2,4-difluorochlorobenzene, offering a potentially more streamlined route. google.com

Difluorocarbene Chemistry: An innovative approach involves the reaction of substituted cyclobutenes with difluorocarbene. jmu.edujmu.edu This method is of particular interest as it results in a 1,3-difluoro substitution pattern on the final benzene (B151609) ring, a unique outcome of the ring expansion mechanism. jmu.edujmu.edu This avoids the direct use of corrosive elemental fluorine and offers a pathway to a variety of substituted 1,3-difluorobenzenes. jmu.edu

Continuous-Flow Technology: The adoption of continuous-flow reactors for the synthesis of precursors like 1,3-difluorobenzene from 2,4-difluoroaniline (B146603) represents a significant step towards safer and more efficient manufacturing. researchgate.net This technology allows for better control over reaction parameters, improved heat and mass transfer, and can reduce total residence time, making processes more scalable and economical. researchgate.net

Table 1: Comparison of Synthetic Approaches for Difluorobenzene Scaffolds

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical (e.g., Balz-Schiemann) | Diazotization of an aromatic amine followed by thermal decomposition in the presence of a fluoride (B91410) source. jmu.edugoogle.com | Well-established. | Instability of diazonium salts, significant acid waste. google.com |

| Catalytic Dehalogenation | Reductive removal of other halogens (e.g., chlorine) from a difluorohalobenzene precursor using a catalyst like Pd/C. google.com | Can use readily available precursors. | May require high temperatures and pressures. |

| Difluorocarbene Ring Expansion | Reaction of difluorocarbene with a substituted cyclobutene (B1205218) to form a 1,3-difluorobenzene derivative. jmu.edujmu.edu | Unique meta-positioning of fluorines, avoids harsh fluorinating agents. | Requires synthesis of specific cyclobutene precursors. |

| Continuous-Flow Synthesis | Performing reactions, such as diazotization and reduction, in a continuous-flow system rather than a batch reactor. researchgate.net | Enhanced safety, improved efficiency and control, easier scalability. | Requires specialized equipment setup. |

Advanced Functionalization and Late-Stage Diversification Strategies

Beyond its synthesis, the this compound core is a platform for creating more complex and valuable molecules. Future research will focus on sophisticated methods for its functionalization, allowing for the rapid generation of diverse chemical libraries.

Benzyne-Mediated Reactions: The isomer 1,4-Difluoro-2,5-dimethoxybenzene (B174104) has been successfully used as a precursor for benzyne-furan Diels-Alder reactions to construct highly substituted naphthol and anthracenol derivatives. nih.gov A similar strategy could be explored for this compound, leveraging its fluorine atoms as leaving groups to generate a reactive benzyne (B1209423) intermediate for building complex polycyclic systems.

Visible-Light Photoredox Catalysis: A major trend in modern organic chemistry is the use of visible light to drive reactions under mild conditions. acs.org This approach could be applied to the late-stage functionalization of the this compound scaffold. For example, visible-light-induced reactions have been developed for the three-component assembly of alkynes, thiols, and trifluoromethylarenes, demonstrating a powerful method for creating complex molecules with high regioselectivity. acs.org Applying such methodologies would enable the introduction of diverse functional groups onto the core structure without harsh reagents.

Exploration of New Applications in Emerging Technologies

The specific arrangement of electron-donating and -withdrawing groups on this compound suggests its potential utility in advanced materials and other emerging technologies.

Organic Electronics: Dimethoxybenzene derivatives are known to be useful in the development of materials for electronic devices. nih.gov Their electronic properties contribute to the performance of these devices. The introduction of fluorine atoms can further modulate these properties, potentially leading to improved materials for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Specialty Polymers: Fluorinated acrylates are synthesized and used as monomers for copolymerization to create specialty polymers. chemrxiv.org Similarly, derivatives of this compound could be designed as monomers for high-performance polymers, imparting properties such as thermal stability, chemical resistance, and specific optical characteristics.

Liquid Crystals: Certain dimethoxybenzene derivatives are known to exhibit liquid crystal behavior, making them valuable for display technologies. nih.gov The influence of the 1,3-difluoro substitution pattern on mesophase formation and properties is a promising, yet unexplored, area of research.

Table 2: Potential Technological Applications for this compound Derivatives

| Technology Area | Potential Role | Key Properties to Exploit |

|---|---|---|

| Organic Electronics | Component in charge transport layers or emissive materials. | Modulated HOMO/LUMO energy levels, electron mobility. nih.gov |

| High-Performance Polymers | Monomer for specialty plastics and resins. | Thermal stability, chemical inertness, low dielectric constant. jmu.educhemrxiv.org |

| Liquid Crystals | Core component of liquid crystal mixtures for displays. | Dipole moment, molecular shape, thermal phase behavior. nih.gov |

| ¹⁹F MRI Agents | Building block for fluorine-containing imaging agents. | High fluorine content, tunable electronic environment. digitellinc.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The vastness of chemical space makes the discovery of new molecules with desired properties a significant challenge. youtube.com Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools to accelerate this process.

Generative Models: Generative AI can design novel molecular structures that are optimized for specific functions. youtube.com These models can be trained on existing chemical data to "learn" the rules of chemical synthesis and stability, proposing new derivatives of this compound that are likely to be effective and, crucially, synthetically accessible. youtube.com

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, often built with artificial neural networks, can predict the physical and chemical properties of molecules from their structure alone. nih.gov Such models can be used to screen virtual libraries of this compound derivatives, identifying candidates with promising characteristics before committing to costly and time-consuming laboratory synthesis. nih.govmdpi.com For instance, ML models can predict parameters relevant to chemical reactivity, such as ionization potential and electron affinity, bypassing the need for complex quantum mechanical calculations. digitellinc.com

Comprehensive Structure-Property-Activity Relationship Databases

To effectively train the AI and ML models described above, there is a critical need for high-quality, comprehensive data. A key future direction is the systematic development of Structure-Property-Activity Relationship (SPAR/SAR) databases focused on this compound and related compounds.

The structure-activity relationships of dimethoxybenzene compounds are highly dependent on the number and position of their substituents, which influence their physicochemical properties and interactions with biological targets. nih.gov Similarly, the introduction of fluorine can significantly alter biological activity. nih.govmdpi.com

Future research should focus on:

Systematic Synthesis: Creating libraries of derivatives where the position and nature of substituents on the this compound core are systematically varied.

Standardized Characterization: Measuring a wide range of properties for each compound, including physicochemical data (e.g., solubility, pKa), spectroscopic data, reactivity, and biological activity (e.g., enzyme inhibition, cytotoxicity).

Database Curation: Compiling this information into a structured, machine-readable database. This curated dataset would be an invaluable resource for building predictive QSAR models and for guiding the rational design of new molecules with tailored functions, from pharmaceuticals to materials science. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 1,3-Difluoro-2,4-dimethoxybenzene, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution (NAS) reactions. Starting with 1,3-difluorobenzene, methoxy groups are introduced at positions 2 and 4. Key steps include:

Fluorine substitution : Use sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–120°C) for 12–24 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Critical Considerations :

- Steric hindrance from adjacent substituents may reduce reaction efficiency.

- Anhydrous conditions are essential to prevent hydrolysis of intermediates.

Example Protocol (based on analogous compounds):

| Step | Reagent/Conditions | Target Position | Yield (%) |

|---|---|---|---|

| 1 | NaOMe, DMF, 100°C | 2-methoxy | ~65 |

| 2 | NaOMe, DMSO, 120°C | 4-methoxy | ~50 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Distinct signals for fluorine atoms at positions 1 and 3. Coupling constants (JF-F ~8–12 Hz) confirm proximity.

- <sup>1</sup>H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split by fluorine coupling).

- IR Spectroscopy : C-F stretches (~1100–1250 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 190.1 (calculated for C8H8F2O2).

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Fluorinated aromatics may irritate mucous membranes.

- Storage : In amber glass vials under inert gas (N2 or Ar) at 2–8°C to prevent photodegradation.

- Waste Disposal : Incinerate via licensed hazardous waste facilities.

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Directing Effects :

- Fluorine : Strongly electron-withdrawing (-I effect), meta-directing.

- Methoxy : Electron-donating (+M effect), ortho/para-directing.

- Competition : In this compound, the dominant directing group (methoxy) determines EAS regioselectivity. For example, nitration occurs at the para position to the methoxy group (position 5).

- Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products (e.g., para-substitution), or high temperatures for thermodynamic stability.

Q. What strategies resolve conflicting data in reaction outcomes when using this compound as a precursor?

- Methodological Answer :

- Data Triangulation : Cross-validate results using HPLC (for purity), LC-MS (for structural confirmation), and <sup>19</sup>F NMR.

- Controlled Replicates : Repeat reactions with strict variable control (e.g., moisture, temperature).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states to explain anomalies.

Q. In cross-coupling reactions, what catalytic systems optimize functionalization efficiency?

- Methodological Answer :

- Catalyst Selection : Pd(PPh3)4 or Pd(OAc)2 with ligands (XPhos, SPhos) for Suzuki-Miyaura couplings.

- Steric Effects : Methoxy groups at positions 2 and 4 hinder coupling at adjacent carbons. Optimize by using bulky substrates (e.g., aryl boronic esters).

- Reaction Conditions : Microwave-assisted synthesis (100–150°C, 30 min) improves yields in sterically hindered systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.